molecular formula C4H4BrN3O2 B1282418 3-Bromo-1-methyl-4-nitro-1H-pyrazole CAS No. 89607-15-8

3-Bromo-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B1282418
CAS No.: 89607-15-8
M. Wt: 206 g/mol
InChI Key: BHFRSRAZJCLLDY-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-15-8) is a halogenated and nitrated pyrazole derivative widely employed in organic synthesis and pharmaceutical research. Its structure features a bromine atom at the 3-position, a nitro group at the 4-position, and a methyl group at the 1-position of the pyrazole ring (Figure 1). This combination of substituents enhances its reactivity, making it a versatile intermediate for synthesizing complex molecules, particularly bioactive compounds such as therapeutic agents and agrochemicals .

The compound is synthesized via alkylation and nitration reactions, followed by purification using column chromatography (eluting with ethyl acetate/petroleum ether mixtures) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.25 (s, 1H, pyrazole-H), 3.89 (s, 3H, CH₃) .
  • Molecular formula: C₄H₄BrN₃O₂; Molecular weight: 206.0 g/mol .

Properties

IUPAC Name

3-bromo-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFRSRAZJCLLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525708
Record name 3-Bromo-1-methyl-4-nitro-1H-pyrazole
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-15-8
Record name 3-Bromo-1-methyl-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-4-nitro-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of 1-methyl-4-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

    Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electronic properties, affecting its reactivity and interactions with biological targets. The bromine atom can also participate in halogen bonding, further influencing its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features/Applications References
3-Bromo-1-methyl-4-nitro-1H-pyrazole Br (3), NO₂ (4), CH₃ (1) C₄H₄BrN₃O₂ High reactivity for nucleophilic substitution; pharmaceutical intermediates
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Br (3,5), NO₂ (4), CH₃ (1) C₄H₃Br₂N₃O₂ Increased electrophilicity due to dual bromine; potential cross-coupling applications
5-Bromo-1-methyl-4-nitro-1H-pyrazole Br (5), NO₂ (4), CH₃ (1) C₄H₄BrN₃O₂ Altered regioselectivity in reactions compared to 3-bromo isomer
4-Bromo-3-nitro-1H-pyrazole Br (4), NO₂ (3) C₃H₂BrN₃O₂ Lacks methyl group; lower steric hindrance for functionalization

Key Observations:

Substituent Position and Reactivity: The position of bromine significantly impacts reactivity. For example, 3-bromo derivatives (e.g., the target compound) are more reactive in Suzuki-Miyaura couplings than 4-bromo isomers due to favorable electronic effects . The methyl group at N-1 in this compound enhances stability and modulates solubility compared to non-methylated analogues like 4-bromo-3-nitro-1H-pyrazole .

Synthetic Utility: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS: 155600-99-0) serves as a bifunctional electrophile in sequential substitution reactions, enabling the synthesis of polysubstituted pyrazoles . In contrast, the monobromo target compound is more selective in single-step functionalization, as seen in its use to prepare GLUT1 inhibitors (e.g., compound 48b in ) .

Spectroscopic Differentiation :

  • ¹H NMR spectra distinguish isomers effectively. For instance, 5-bromo-1-methyl-4-nitro-1H-pyrazole would exhibit a downfield shift for the pyrazole proton compared to the 3-bromo isomer due to differing electronic environments .

Table 2: Application Comparison

Compound Key Applications Notable Studies/Examples References
This compound Pharmaceutical intermediates (e.g., GLUT1 inhibitors) Used in synthesis of 48b ()
4-Bromo-3-nitro-1H-pyrazole Agrochemical precursors Patent applications for herbicidal activity
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Anticancer and antimicrobial agents Structural studies for bioactivity optimization

Key Findings:

  • The methyl group in this compound improves metabolic stability in drug candidates compared to non-methylated derivatives .
  • Compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit broader biological activities (e.g., antitumor, antibacterial) due to aromatic substituents enhancing target binding .

Biological Activity

3-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄BrN₃O₂. The presence of a bromine atom at the third position, a methyl group at the first position, and a nitro group at the fourth position contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₄H₄BrN₃O₂
Molecular Weight202.00 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

This compound exhibits a range of biological activities through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes such as liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism.
  • Cellular Interaction : It can influence cell signaling pathways, gene expression, and cellular metabolism, affecting processes like cell proliferation and apoptosis.
  • Tautomerism : The tautomeric nature of pyrazole derivatives may enhance their interaction with biological targets, leading to diverse biochemical effects.

Biological Activities

Research indicates that this compound possesses various biological activities:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have demonstrated antimicrobial effects against various bacterial strains. For instance, modifications in the pyrazole structure have led to compounds exhibiting significant activity against E. coli and S. aureus .
  • Anti-inflammatory Effects : Studies have reported that related pyrazole compounds exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Anticancer Potential : Some pyrazole derivatives are being explored for their anticancer properties, with specific compounds showing promise in inhibiting tumor growth through modulation of cancer-related pathways .

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrazole derivatives for their antibacterial efficacy against common pathogens. Compound 11 from this series exhibited potent activity against E. coli and S. aureus, highlighting the importance of structural modifications .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of various pyrazole derivatives showed that certain compounds could significantly reduce carrageenan-induced edema in animal models. The results demonstrated that these compounds might serve as effective alternatives to traditional NSAIDs due to their lower side effects .

Applications in Medicinal Chemistry

This compound serves as an important building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its potential applications include:

  • Drug Development : As a pharmacophore, it is being investigated for its efficacy in treating inflammatory diseases, infections, and cancer.
  • Organic Synthesis : This compound is utilized as an intermediate in synthesizing more complex heterocyclic structures that may possess unique biological activities .

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